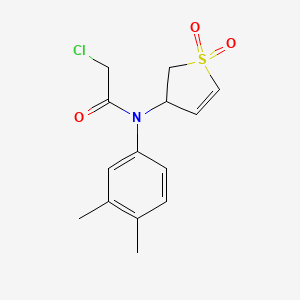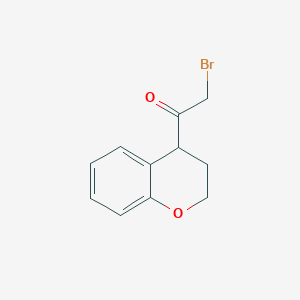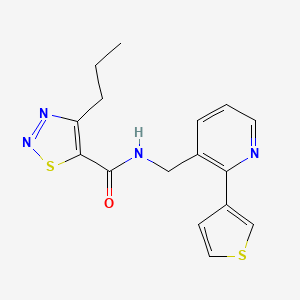
Methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate” is a chemical compound with the CAS Number: 1710847-03-2 . It has a molecular weight of 212.64 . The compound is typically stored at 4 degrees Celsius and is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9ClN2O2/c1-14-9(13)6-4-7(10)12-8(11-6)5-2-3-5/h4-5H,2-3H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis
“Methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate” is a powder that is stored at 4 degrees Celsius . The compound has a molecular weight of 212.64 .Scientific Research Applications
Antiviral Applications
Pyrimidine derivatives have been identified as potent antiviral agents. A study by Holý et al. (2002) detailed the synthesis of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, demonstrating their inhibitory effects on herpes and retroviruses, including HIV. These compounds' antiviral activity is attributed to their structural features, which enable them to interfere with viral replication mechanisms Holý et al., 2002.
Antibacterial and Antifungal Activities
Research on fluoro naphthyridines and pyrimidine derivatives, as noted by Bouzard et al. (1992) and El-Kalyoubi et al. (2015), revealed their potential as antibacterial and antifungal agents. These compounds show promising in vitro and in vivo activities against various pathogens, highlighting their significance in developing new antimicrobial therapies. The structural modifications of these pyrimidine derivatives play a crucial role in enhancing their efficacy against specific bacteria and fungi Bouzard et al., 1992; El-Kalyoubi et al., 2015.
Synthetic Applications
The synthesis and process research surrounding pyrimidine derivatives, such as 4,6-Dichloro-2-methylpyrimidine, underline their importance as intermediates in producing anticancer drugs like dasatinib. The optimization of synthesis conditions for such compounds demonstrates their utility in pharmaceutical manufacturing processes, offering a pathway to create effective and high-quality medicinal products Guo Lei-ming, 2012.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
properties
IUPAC Name |
methyl 6-chloro-2-cyclopropylpyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c1-14-9(13)6-4-7(10)12-8(11-6)5-2-3-5/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCBWJISCWBBCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC(=N1)C2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-{[(3-acetamidophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2761788.png)





![2-(4-ethoxyphenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2761798.png)

![N-(3-Cyano-4,4-dimethyl-5,6-dihydrocyclopenta[b]thiophen-2-yl)prop-2-enamide](/img/structure/B2761801.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2761802.png)
![N-butyl-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2761804.png)